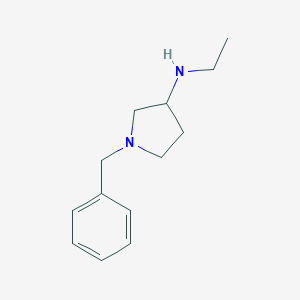

1-Benzyl-3-(ethylamino)pyrrolidine

Descripción general

Descripción

1-Benzyl-3-(ethylamino)pyrrolidine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is primarily used in research settings, particularly in the fields of proteomics and biochemistry . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and an ethylamino group.

Métodos De Preparación

The synthesis of 1-Benzyl-3-(ethylamino)pyrrolidine can be achieved through various synthetic routes. One common method involves the condensation reaction of ®-(+)-benzyl-3-acetylaminopyrrolidine with ethylamine . The reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure high yield and purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

1-Benzyl-3-(ethylamino)pyrrolidine undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Benzyl-3-(ethylamino)pyrrolidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.

Industry: It is used in the production of pharmaceuticals and other chemical products

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(ethylamino)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-Benzyl-3-(ethylamino)pyrrolidine can be compared with other similar compounds, such as:

1-Benzyl-3-aminopyrrolidine: This compound lacks the ethylamino group, which can result in different chemical and biological properties.

3-(Ethylamino)pyrrolidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-Benzyl-3-(ethylamino)pyrrolidine is a pyrrolidine derivative with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, with the molecular formula C₁₃H₂₀N₂, presents unique structural characteristics that influence its interaction with biological systems.

- Molecular Formula : C₁₃H₂₀N₂

- Molecular Weight : 204.32 g/mol

- CAS Number : 115445-21-1

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects, particularly its potential as a psychoactive substance and its interaction with various receptors in the central nervous system (CNS).

Research suggests that this compound may act as a monoamine reuptake inhibitor, which can enhance neurotransmitter levels in the synaptic cleft. This mechanism is similar to other known psychoactive compounds, suggesting potential applications in treating mood disorders or as a stimulant.

Case Studies and Research Findings

-

Psychoactive Properties :

- A study conducted on various pyrrolidine derivatives indicated that this compound exhibits significant affinity for serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain.

-

Toxicological Assessments :

- Toxicological evaluations have shown that while the compound has stimulant properties, it also poses risks associated with increased heart rate and potential neurotoxicity at high doses. A comprehensive analysis highlighted the need for careful dosage regulation when considering therapeutic applications .

- Comparative Studies :

Data Table: Biological Activity Profile

Q & A

Q. Basic: What synthetic routes are recommended for 1-Benzyl-3-(ethylamino)pyrrolidine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. For example, in analogous pyrrolidine derivatives, EDC·HCl and HOBT are used as coupling agents in DMF with triethylamine to facilitate amide bond formation . Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.

- Temperature control : Reflux conditions (~80°C) enhance yield for steps requiring activation energy.

- Purification : Recrystallization with ethanol or ethyl acetate ensures high purity (>98%) .

Q. Basic: Which spectroscopic and analytical techniques are suitable for characterizing this compound?

Key methods include:

- Mass spectrometry (MS) : Exact mass analysis (e.g., 276.1838 Da for related compounds) confirms molecular formula and fragmentation patterns .

- Vibrational spectroscopy : IR and Raman spectroscopy identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹) and correlate with DFT-calculated vibrational modes .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions, particularly for benzyl and ethylamino groups .

Q. Advanced: How can computational methods like DFT enhance understanding of its molecular properties?

Density Functional Theory (DFT) calculations provide insights into:

- Electronic structure : HOMO-LUMO analysis predicts reactivity (e.g., nucleophilic attack at the pyrrolidine nitrogen) .

- Intramolecular interactions : NBO analysis reveals stabilization via hyperconjugation (e.g., between the ethylamino group and the pyrrolidine ring) .

- Spectroscopic validation : Calculated IR/Raman spectra match experimental data to confirm molecular geometry .

Q. Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies in biological activity (e.g., receptor binding vs. toxicity) require:

- Dose-response validation : Reproduce experiments using standardized protocols (e.g., rotarod tests for neurotoxicity) .

- Structural analogs : Compare with derivatives like 1-Benzyl-3-(methylamino)pyrrolidine to isolate substituent effects .

- In vivo vs. in vitro correlation : Address interspecies variability (e.g., primate vs. rodent models) in metabolic pathways .

Q. Advanced: What strategies are used to study the metabolic stability of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Track metabolites with exact mass tolerances ≤0.05 Da (e.g., 331.1242 Da for sulfonated derivatives) .

- Isotopic labeling : Use deuterated ethyl groups to trace metabolic cleavage sites.

- Enzymatic assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .

Q. Advanced: How is the stereochemical configuration of this compound analyzed?

- X-ray crystallography : Resolve absolute configuration, as demonstrated for (3S,4S)-1-Benzylpyrrolidine-3,4-diol (R-factor = 0.032) .

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based) to separate enantiomers.

- Optical rotation : Compare experimental [α]D values with literature data for stereoisomers .

Q. Advanced: How do structural modifications impact its physicochemical properties?

- Substituent effects : Introducing electron-withdrawing groups (e.g., sulfonyl) increases polarity, altering solubility and logP .

- Thermal stability : Differential Scanning Calorimetry (DSC) measures melting points (e.g., 95°C for benzyl-pyrrolidindiol analogs) .

- Salt formation : Dihydrochloride salts improve crystallinity and bioavailability, as seen in related amino-pyrrolidines .

Propiedades

IUPAC Name |

1-benzyl-N-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-14-13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIUSRJKSLXIJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438197 | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115445-21-1 | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-(ethylamino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.